In-Depth Technical Guide: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid – Structure, Properties, and Applications in Drug Development
In-Depth Technical Guide: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid – Structure, Properties, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a specialized, electron-rich building block that bridges the gap between structural rigidity and versatile functionalization. Characterized by its unique steric profile and strong acidic pharmacophore, this compound is a critical intermediate in the synthesis of high-affinity receptor modulators and enzyme inhibitors, most notably Cholecystokinin 2 (CCK2) antagonists and serine protease inhibitors[1],[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural biology, and step-by-step synthetic methodologies.
Chemical Identity & Physicochemical Profiling
Understanding the baseline quantitative data of a chemical precursor is mandatory for predicting its behavior in both synthetic workflows and biological systems. The table below consolidates the core properties of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid,[3],[4].
| Property | Value / Description |
| IUPAC Name | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid |
| CAS Number | 1353503-21-5 |
| Molecular Formula | C10H10N2O3S |
| Molecular Weight | 238.26 g/mol |
| SMILES String | CC1=C(C=NN1C1=CC=CC=C1)S(O)(=O)=O |
| Hydrogen Bond Donors | 1 (Sulfonic acid -OH) |
| Hydrogen Bond Acceptors | 5 (N and O atoms) |
| Rotatable Bonds | 2 |
| Pharmacophore Class | Aryl Sulfonic Acid / Heterocyclic bioisostere |
Structural Biology & Mechanistic Insights
As a Senior Application Scientist, selecting a scaffold is never arbitrary; it is a calculated decision based on the spatial and electronic demands of the target protein's binding pocket. The architecture of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid offers three distinct mechanistic advantages:
-
The Pyrazole Core: The nitrogen-rich heterocycle provides a rigid, aromatic framework capable of participating in robust dipole interactions and
stacking. It acts as an excellent bioisostere for standard phenyl rings while offering superior metabolic stability. -
Steric Encumbrance via the C5-Methyl and N1-Phenyl Groups: The C5-methyl group is not merely a passive substituent; it introduces significant steric clash against the N1-phenyl ring. This specific steric hindrance forces the phenyl ring out of coplanarity with the pyrazole core, adopting an orthogonal or twisted 3D conformation. This precise geometry is often a prerequisite for achieving high target selectivity in deep, narrow hydrophobic pockets (such as those in GPCRs)[1].
-
The C4-Sulfonic Acid Moiety: The sulfonic acid group is a highly polar, strong acid (
). While the free acid is rarely used as a final drug candidate due to poor membrane permeability, it serves as a highly reactive synthetic handle. It is readily converted into aryl sulfonamides, which are well-established transition-state mimics that form critical hydrogen bonds with basic residues in target proteins,[5].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Experimental Methodology: Regioselective Sulfonation
The synthesis of pyrazole-4-sulfonic acids relies on the inherent electron density of the pyrazole ring. The N1 and C5 substituents direct incoming electrophiles almost exclusively to the C4 position[6]. The following protocol outlines a self-validating, highly regioselective electrophilic aromatic sulfonation using chlorosulfonic acid[7].
Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid
Objective: To achieve high-yield, regioselective sulfonation at the C-4 position while preventing poly-sulfonation or ring degradation.
Reagents:
-
5-Methyl-1-phenyl-1H-pyrazole (1.0 eq)
-
Chlorosulfonic acid (
) (1.2 - 1.5 eq) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation of the Substrate Solution: Dissolve 1.0 equivalent of 5-methyl-1-phenyl-1H-pyrazole in anhydrous DCM under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature, violent hydrolysis of chlorosulfonic acid, ensuring the reagent remains intact for the electrophilic attack.
-
-
Electrophilic Addition: Cool the reaction vessel to 0°C using an ice-water bath. Add 1.2 to 1.5 equivalents of chlorosulfonic acid dropwise over 30 minutes.
-
Causality: The sulfonation reaction is highly exothermic. Maintaining a low temperature controls the reaction kinetics, directing the electrophile exclusively to the most electron-rich C-4 position and preventing unwanted side reactions[6].
-
-
Sigma-Complex Resolution: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 2 to 4 hours.
-
Causality: Warming provides the necessary activation energy for the deprotonation of the C-4 sigma complex (Wheland intermediate), restoring the aromaticity of the pyrazole ring and driving the reaction to completion.
-
-
Quenching and Hydrolysis: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Causality: This step safely quenches unreacted chlorosulfonic acid. Furthermore, if any sulfonyl chloride intermediate was formed, the aqueous environment hydrolyzes it to the desired, stable sulfonic acid.
-
-
Isolation and Purification: Filter the resulting precipitate. Wash the filter cake sequentially with cold water and a minimal amount of cold ethanol, then dry under high vacuum.
-
Causality: Washing removes water-soluble inorganic byproducts (such as
and ) and residual unreacted starting material, yielding high-purity product suitable for downstream pharmaceutical synthesis.
-
Fig 1: Regioselective electrophilic sulfonation workflow at the C-4 position.
Applications in Advanced Therapeutics
The true value of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid lies in its translation into active pharmaceutical ingredients (APIs). By converting the sulfonic acid into an aryl sulfonamide, researchers unlock potent biological activity across multiple therapeutic areas.
Cholecystokinin 2 (CCK2) Receptor Modulators
CCK2 receptors are G-protein coupled receptors (GPCRs) heavily implicated in gastrointestinal motility, gastric acid secretion, anxiety, and the proliferation of certain cancers (e.g., colon cancer)[1]. Janssen Pharmaceutica utilized the 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid scaffold to synthesize highly potent aryl sulfonamide CCK2 modulators[5]. The sulfonamide derivative acts as a high-affinity antagonist, effectively blocking the trophic actions of cholecystokinin[8].
Serine Protease Inhibitors
Bristol-Myers Squibb has successfully integrated this pyrazole-sulfonic acid scaffold into phenylglycine derivatives designed to inhibit serine proteases[2]. In this context, the sulfonamide moiety mimics the tetrahedral transition state of peptide bond hydrolysis. The unique steric twist provided by the N1-phenyl and C5-methyl groups ensures the molecule fits snugly into the S1 specificity pocket of the protease, preventing substrate cleavage[9].
Fig 2: Derivatization of the sulfonic acid intermediate into therapeutic aryl sulfonamides.
References
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20040204412A1 - Phenylglycine derivatives useful as serine protease inhibitors - Google Patents [patents.google.com]
- 3. 5-methyl-1-phenylpyrazole-4-sulfonic acid - CAS号 1353503-21-5 - 摩熵化学 [molaid.com]
- 4. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONIC ACID (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1H-Pyrazole-4-sulfonic acid|C3H4N2O3S|CAS 438630-65-0 [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US20040204412A1 - Phenylglycine derivatives useful as serine protease inhibitors - Google Patents [patents.google.com]
